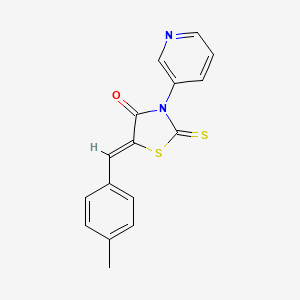![molecular formula C20H24N2O2 B11652586 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine](/img/structure/B11652586.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrobenzazepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with a suitable amine, followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The scalability of the synthesis process is crucial for large-scale production, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s bioactive properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A structurally related compound with similar aromatic and methoxy groups but lacking the benzazepine moiety.
2-(3,4-Dimethoxyphenyl)ethanamine: Another related compound with a simpler structure, often used as a precursor in the synthesis of more complex molecules.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE lies in its combination of the dimethoxyphenyl group and the benzazepine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,5-tetrahydro-1-benzazepin-2-imine |
InChI |
InChI=1S/C20H24N2O2/c1-23-18-11-10-15(14-19(18)24-2)12-13-21-20-9-5-7-16-6-3-4-8-17(16)22-20/h3-4,6,8,10-11,14H,5,7,9,12-13H2,1-2H3,(H,21,22) |
Clave InChI |
ONQIBOYAILECNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN=C2CCCC3=CC=CC=C3N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)

![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)

![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652582.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)
![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11652591.png)
